molecular formula C27H23N3O3S B2844639 N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866726-44-5

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2844639
CAS No.: 866726-44-5
M. Wt: 469.56
InChI Key: GWJINDPSTZHSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further modified with a 4-methoxyphenyl substituent. This structure combines a fused chromene-pyrimidine system with a thioether bridge, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzyme or receptor interactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJINDPSTZHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H23N3O4S
  • Molecular Weight : 485.56 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, derivatives of pyrimidine and chromene have been studied for their roles as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

Preliminary studies suggest that this compound may exhibit AChE inhibitory activity. Compounds with similar chromeno-pyrimidine structures have shown significant inhibition percentages at specific concentrations. For example, a related compound demonstrated a 52% inhibition at 50 µM concentration against AChE .

Biological Activity and Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

  • Acetylcholinesterase Inhibition : A study highlighted that certain chromeno-pyrimidine derivatives exhibited strong AChE inhibitory activity with IC50 values ranging from 5.4 to 10.4 µM . This suggests that this compound may also possess similar inhibitory effects.
  • Anticancer Activity : Research on pyrimidine derivatives indicated their potential to inhibit cell migration and invasion in cancer models . This aligns with the structural features of this compound.
  • Antimicrobial Studies : Investigations into related compounds have shown notable antimicrobial activities. For example, pyrazole derivatives demonstrated significant antifungal effects, suggesting that modifications to the core structure can yield potent antimicrobial agents .

Scientific Research Applications

Structural Formula

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 358.47 g/mol

The structural representation can be summarized as follows:\text{N 4 Methoxyphenyl 2 2 4 methylphenyl 5H chromeno 2 3 D pyrimidin 4 YL sulfanyl}acetamide}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Compounds with similar chromeno-pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of chromeno-pyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Chromone derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that certain analogs of the compound exhibit moderate to strong activity against common pathogens, suggesting its potential use in treating infections .

Neuroprotective Effects

Neuroprotective properties have been associated with compounds containing chromene and pyrimidine moieties. Studies indicate that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This suggests a potential application in developing therapies for conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against bacteria and fungi
NeuroprotectiveReduction of oxidative stress in neural tissues

Table 2: Comparative Analysis of Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
N-(4-Methoxyphenyl)-2-{...}ModerateModerateYes
Chromeno[2,3-D]pyrimidine Derivative AHighLowYes
Chromone Derivative BLowHighNo

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of chromeno-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as new anticancer agents .

Case Study 2: Antimicrobial Screening

A screening study conducted on various chromone derivatives revealed that certain compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis suggested that modifications at the methoxy position enhanced antimicrobial potency .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The acetamide group and methoxyphenyl substituent participate in alkylation and acylation under basic conditions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methylacetamide72%
Acylation Acetyl chloride, pyridine, RT2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)propanamide65%
  • Key Observations :

    • Alkylation occurs preferentially at the acetamide nitrogen.

    • Acylation with acetyl chloride retains the chromeno-pyrimidine core but modifies the acetamide side chain.

Sulfonation and Oxidation

The sulfanyl (-S-) group undergoes sulfonation and oxidation to form sulfonic acids or sulfone derivatives.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Sulfonation Chlorosulfonic acid, CHCl₃, 0°C2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfonyl}-N-(4-methoxyphenyl)acetamide58%
Oxidation H₂O₂, acetic acid, 50°C2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfinyl}-N-(4-methoxyphenyl)acetamide41%
  • Mechanistic Insights :

    • Sulfonation introduces a sulfonyl group (-SO₂-), enhancing polarity.

    • Controlled oxidation with H₂O₂ selectively yields sulfoxide intermediates.

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Thiol Displacement NaSH, ethanol, reflux2-Mercapto-N-(4-methoxyphenyl)acetamide + Chromeno-pyrimidine thiol derivative83%
  • Applications :

    • This reaction enables modular functionalization of the chromeno-pyrimidine core for drug discovery.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Acidic Hydrolysis HCl (6M), reflux2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetic acid + 4-Methoxyaniline89%
Basic Hydrolysis NaOH (10%), ethanol, 80°CSodium 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate76%
  • Structural Impact :

    • Hydrolysis cleaves the acetamide bond, generating bioactive carboxylic acid derivatives.

Cycloaddition and Cross-Coupling

The chromeno-pyrimidine core participates in cycloaddition and palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)benzamide68%
  • Significance :

    • Suzuki coupling introduces aryl groups at the pyrimidine ring, expanding structural diversity .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity patterns:

CompoundKey Functional GroupsReactivity Differences
N-(3-Methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamideMethyl substituent on chromeno-pyrimidineReduced electrophilicity at the sulfanyl group compared to the target compound
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamideFluorophenyl groupEnhanced oxidative stability due to electron-withdrawing fluorine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chromeno-Pyrimidine Cores

  • 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide This analogue replaces the 4-methoxyphenyl group with a 4-methylphenyl and introduces an ethoxy substituent at position 9 of the chromene ring.
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide This compound substitutes the chromeno-pyrimidine core with a benzothieno-pyrimidine system and adds a chloro substituent. The hexahydrobenzothieno ring reduces aromaticity, likely affecting binding affinity to hydrophobic targets .

Heterocyclic Variations in Sulfanyl-Acetamide Derivatives

  • VUAA-1 and OLC-12 (Orco Agonists)
    VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) feature triazole-based heterocycles instead of pyrimidine. These compounds exhibit strong Orco channel activation, suggesting that the triazole ring may enhance receptor interaction compared to pyrimidine-based systems .

  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) This derivative replaces the chromeno-pyrimidine with an oxadiazole ring and an indole substituent.

Substituent Effects on Acetamide Moieties

  • Benzothiazole Derivatives (European Patent Application EP3348550A1) Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide prioritize benzothiazole over pyrimidine.
  • N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
    This compound introduces a sulfonamide group instead of a sulfanyl linkage. Crystallographic studies reveal stabilized conformations via N—H···O hydrogen bonds, highlighting the importance of hydrogen-bonding networks in acetamide derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Heterocycle Key Substituents Biological Activity/Notes Reference
N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide Chromeno-pyrimidine 4-Methoxyphenyl, 4-methylphenyl Target compound; structure optimized for receptor binding
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno-pyrimidine Ethoxy (C9), 4-methylphenyl Increased lipophilicity
VUAA-1 Triazole 4-Ethylphenyl, pyridinyl Orco channel agonist
N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Oxadiazole Indol-3-ylmethyl Enzyme inhibition activity

Table 2: Substituent Impact on Physicochemical Properties

Substituent Effect on Properties
4-Methoxyphenyl Enhances solubility via polar methoxy group; may participate in hydrogen bonding
4-Methylphenyl Increases hydrophobicity; improves membrane permeability
Ethoxy (chromene C9) Boosts lipophilicity; may prolong half-life
Chloro (aromatic) Electron-withdrawing; alters electronic density of aromatic systems

Research Findings and Gaps

  • Structural Insights: Chromeno-pyrimidine derivatives exhibit rigid, planar architectures conducive to intercalation or π-π stacking, whereas benzothieno-pyrimidines offer conformational flexibility .
  • Biological Activity: Triazole-based analogues (e.g., VUAA-1) show pronounced receptor activation, suggesting heterocycle choice critically impacts efficacy . The target compound’s biological data remain unreported, highlighting a need for in vitro assays (e.g., microculture tetrazolium assays as in ).
  • Synthetic Challenges : Introducing ethoxy or chloro groups requires precise control to avoid side reactions, as seen in patented benzothiazole syntheses .

Preparation Methods

Reaction Mechanism

  • Activation : The pyrimidine intermediate (4-chloro-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine) is prepared by treating the core with phosphorus oxychloride.
  • Nucleophilic Attack : The chloride leaving group is displaced by the sulfur nucleophile in the presence of a base like triethylamine. The reaction proceeds in anhydrous DMF at 80°C for 6–8 hours.

Representative Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base Triethylamine
Temperature 80°C
Reaction Time 6–8 hours
Yield 65–72%

Protecting Group Strategies

Sensitive functional groups, such as the acetamide’s amine, require protection during synthesis. The patent literature highlights tert-butyldimethylsilyl (TBS) groups for hydroxyl protection and Boc (tert-butyloxycarbonyl) for amines. For example:

  • Amine Protection : The 4-methoxyaniline precursor is treated with di-tert-butyl dicarbonate to form a Boc-protected intermediate.
  • Deprotection : After coupling, the Boc group is removed using trifluoroacetic acid in dichloromethane.

Green Chemistry Approaches

Eco-friendly methods prioritize solvent reduction and energy efficiency. A grinding technique, as demonstrated for chromene sulfonamides, is adapted for acetamide formation:

  • Solvent-Free Amidation : 2-Chloroacetamide and 4-methoxyaniline are ground with potassium carbonate as a base. The mechanochemical reaction completes in 30 minutes with 85% yield.
  • Ethanol Reflux : Alternative one-pot reactions in ethanol under reflux achieve comparable yields (78–82%) while minimizing waste.

Characterization and Validation

Synthetic intermediates and the final compound are validated using:

  • Spectroscopy :
    • ¹H NMR : Aromatic protons of the chromeno-pyrimidine core appear at δ 7.1–8.3 ppm, while the methyl group resonates at δ 2.4 ppm.
    • IR : Stretching vibrations at 3360 cm⁻¹ (N–H), 1606 cm⁻¹ (C=N), and 1254 cm⁻¹ (C–O).
  • Mass Spectrometry : The molecular ion peak at m/z 485.6 confirms the target compound’s molecular weight.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 4 of the pyrimidine ring are mitigated by steric directing groups.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates the product.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis requires multi-step reactions involving nucleophilic substitution and coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control : Reactions often proceed at 80–100°C to activate the sulfanyl group while avoiding decomposition .
  • Catalysts : Palladium or copper catalysts may be used for cross-coupling steps involving chromeno-pyrimidine moieties .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the final product .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy, sulfanyl groups) and rule out regioisomers .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Purity >95% is typically required for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are effective .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial susceptibility : Follow CLSI guidelines for bacterial/fungal strains, noting the compound’s solubility in DMSO/PBS .

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity, monitored via shake-flask method .
  • Metabolic stability : Assess hepatic microsomal clearance using LC-MS/MS to identify vulnerable sites (e.g., methoxy groups) .
  • Prodrug strategies : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, COX-2) .
  • MD simulations : GROMACS or AMBER can evaluate stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for variables like serum concentration or incubation time .
  • Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in cell lysates .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics .

Critical Analysis of Evidence

  • Synthesis routes in and differ in the use of 4-ethoxyaniline vs. 4-fluorophenyl intermediates, suggesting regioselectivity challenges.
  • Biological activity contradictions (e.g., cytotoxicity in vs. lack of activity in ) may stem from assay conditions or cell line variability.
  • Crystallography tools (SHELX, ORTEP) are critical for resolving structural ambiguities but require high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.